7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at the 2, 4, 7, and 8 positions. The presence of a carbonyl chloride (also known as an acyl chloride) group suggests that this compound could be used as a starting material in reactions to form amides, esters, and other carbonyl-containing compounds .Scientific Research Applications
Application in Organometallic Chemistry
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride shows potential applications in organometallic chemistry. Studies have shown that compounds like 8-methylquinoline can undergo reactions with other metallic compounds, such as cyclopalladated ligands, resulting in products like non-palladated ligands and dinuclear complexes (Ryabov, 1984). This indicates the potential for this compound in the synthesis of complex organometallic structures.
Use in High-Performance Liquid Chromatography
The compound can also be used in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been found to be highly sensitive for the fluorescence derivatization of primary and secondary alcohols in HPLC (Yoshida, Moriyama, & Taniguchi, 1992). This suggests similar possible applications for this compound in analytical chemistry.
Involvement in Heterocyclization Reactions
This compound can participate in heterocyclization reactions, as seen in studies involving similar quinoline derivatives. N-(Chlorosulfonyl)imidoyl chlorides, for example, react with anilines and quinoline derivatives to form 1,2,4-benzothiadiazine 1,1-dioxides (Shalimov et al., 2016). This indicates the potential utility of this compound in creating novel heterocyclic compounds.
Crystal Structure Analysis
The compound may also find use in crystal structure analysis and design. For example, studies involving similar quinolinium compounds, such as 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate, have provided valuable insights into intramolecular and intermolecular interactions in crystal structures (Firley et al., 2005). This suggests potential research applications of this compound in crystallography and materials science.
Mechanism of Action
Safety and Hazards
Future Directions
The study of complex organic molecules like “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWVXGQHULMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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